molecular formula C8H4F2O2 B8695413 4,5-Difluorophthalaldehyde CAS No. 854519-98-5

4,5-Difluorophthalaldehyde

Cat. No. B8695413
CAS RN: 854519-98-5
M. Wt: 170.11 g/mol
InChI Key: VKRQVPHHVPUVCV-UHFFFAOYSA-N
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Description

4,5-Difluorophthalaldehyde is a useful research compound. Its molecular formula is C8H4F2O2 and its molecular weight is 170.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,5-Difluorophthalaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Difluorophthalaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

854519-98-5

Product Name

4,5-Difluorophthalaldehyde

Molecular Formula

C8H4F2O2

Molecular Weight

170.11 g/mol

IUPAC Name

4,5-difluorophthalaldehyde

InChI

InChI=1S/C8H4F2O2/c9-7-1-5(3-11)6(4-12)2-8(7)10/h1-4H

InChI Key

VKRQVPHHVPUVCV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)C=O)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of oxalyl chloride 2M in dichloromethane (DCM) (4.5 ml, 8.8 mmol, 2.2 molar equivalents) cooled to −78° C. was added dropwise a solution of dimethylsulfoxyde (DMSO) (1.25 ml, 17.7 mmol, 4.4 molar equivalents) in DCM (5 ml). The solution was stirred at −78° C. for 5 minutes and 4,5-difluorobenzene-1,2-dimethanol (compound 21) (0.70 g, 4.0 mmol, 1.0 molar equivalent) dissolved in a mixture of DCM/DMSO (1-2 ml) was added dropwise. The solution was stirred for 1 hour at −78° C. and triethylamine (15 ml) was slowly added at −78° C. The reaction mixture was stirred for 10 minutes at −78° C. and slowly warmed up to room temperature. Ice-cold water (25 ml) was added to the reaction mixture and the aqueous layer extracted with DCM (3 times 30 ml). The organic fractions were combined, dried over magnesium sulfate, filtered and concentrated in vacuum to give a yellow oil. Purification by column chromatography on silica gel (eluent, hexane:DCM 2:8) gave the title compound as a light yellow solid (0.58 g, 85%). 1H NMR (300.13 MHz, CDCl3) δ(ppm) 7.83 (t, J=9.00 Hz, 2H) 10.49 (s, 2H). 19F NMR (282.38 MHz, CDCl3) δ(ppm) −127.10 (s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
1.25 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0.7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
DCM DMSO
Quantity
1.5 (± 0.5) mL
Type
solvent
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Four
[Compound]
Name
Ice
Quantity
25 mL
Type
reactant
Reaction Step Five
Yield
85%

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